3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole
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Overview
Description
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method includes the reaction of methylhydrazine with acetylenic ketones in ethanol, leading to the formation of the pyrazole ring . The reaction conditions often require a catalyst, such as iodine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of renewable resources, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological activities and properties depending on the nature of the substituents .
Scientific Research Applications
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the cell cycle or induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Known for its use in the synthesis of condensed heterocyclic systems.
4,5-Dihydro-1H-pyrazole derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness
3-Hydrazono-5-methyl-4-nitro-2,3-dihydro-1H-pyrazole is unique due to its specific hydrazono and nitro substituents, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
57097-82-2 |
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Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
(5-methyl-4-nitro-1H-pyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H7N5O2/c1-2-3(9(10)11)4(6-5)8-7-2/h5H2,1H3,(H2,6,7,8) |
InChI Key |
JAAMSKUVKGUMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NN)[N+](=O)[O-] |
Origin of Product |
United States |
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